(R)-Citronellol
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (399.65 MHz, CDCl₃):
- δ 5.10 (1H, m, H-6): Olefinic proton.
- δ 3.63 (2H, t, J=6.5 Hz, H-1): Hydroxymethyl group.
- δ 1.68 (3H, s, H-9): C7-methyl.
- δ 1.60 (3H, s, H-10): C3-methyl.
¹³C NMR (89.56 MHz, CDCl₃):
Infrared Spectroscopy (IR)
Key absorption bands (cm⁻¹):
Mass Spectrometry (MS)
Electron ionization (70 eV) fragments the molecular ion (m/z 156 ) via:
- Dehydration : m/z 138 ([M−H₂O]⁺).
- Retro-Diels-Alder : m/z 94 (C₆H₁₀O⁺).
- Allylic cleavage : m/z 69 (C₅H₉⁺).
High-resolution MS confirms the molecular formula with an exact mass of 156.1514 Da (calc. 156.1514).
Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyloct-6-en-1-ol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVPMAAFGQKVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026726 | |
| Record name | Citronellol | |
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Molecular Weight |
156.26 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid, Colorless to pale yellow liquid with a sweet floral odor; [EPA BRADs] Colorless liquid with a rose-like odor; [Acros Organics MSDS], colourless oily liquid; rose-like aroma | |
| Record name | 6-Octen-1-ol, 3,7-dimethyl- | |
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| Record name | dl-Citronellol | |
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Boiling Point |
224 °C, BP: 108-109 °C at 10 mm Hg; specific gravity: 1.4576 at 18/4 °C /(-)-Form/ | |
| Record name | Citronellol | |
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Solubility |
In water, 200 mg/L at 25 °C, In water, 307 mg/L at 25 °C; 300 mg/L at 20 °C, Soluble in fixed oils, propylene glycol; insoluble in glycerin, Miscible in ethanol and ether /(+)-citronellol/; very soluble in ethanol and ether /(-)-citronellol/, Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol, soluble (in ethanol) | |
| Record name | Citronellol | |
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Density |
0.8550 g/cu cm at 20 °C, 0.850-0.860 | |
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Vapor Pressure |
0.04 [mmHg], 0.02 mm Hg at 25 °C | |
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Color/Form |
Colorless oily liquid | |
CAS No. |
106-22-9 | |
| Record name | Citronellol | |
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| Record name | 6-Octen-1-ol, 3,7-dimethyl- | |
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| Record name | Citronellol | |
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| Record name | .BETA.-CITRONELLOL, (±)- | |
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Melting Point |
<-20 °C | |
| Record name | Citronellol | |
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Preparation Methods
Source Oils and Isolation
(±)-β-Citronellol is naturally present in geranium (Pelargonium graveolens) and citronella (Cymbopogon nardus) oils, albeit predominantly as the R-enantiomer. Industrial isolation involves fractional distillation under reduced pressure (50–100 mmHg), leveraging differences in boiling points (495–497 K). For example, citronella oil yields 10–15% citronellol, while geranium oil contains 20–30%. However, natural extraction favors enantiomeric enrichment, necessitating synthetic routes for racemic production.
Chemical Reduction of Citronellal
Poly(methylhydro)siloxane (PMHS)-Mediated Reduction
A solvent-free, green chemistry approach employs PMHS activated by fluoride ions (e.g., KF) to reduce citronellal to citronellol. The reaction proceeds at ambient temperature (20–25°C) with a 1:6 molar ratio of citronellal to PMHS, achieving near-quantitative yields (Table 1). This method avoids hazardous reagents like NaBH₄ and aligns with industrial safety protocols.
Table 1: PMHS Reduction Parameters
| Parameter | Value |
|---|---|
| Catalyst | PMHS, KF |
| Temperature | 20–25°C |
| Molar Ratio (Citronellal:PMHS) | 1:6 |
| Yield | >95% |
Sodium Borohydride Reduction
Traditional reduction using NaBH₄ in methanol selectively reduces citronellal’s aldehyde group to a primary alcohol. While efficient (90–95% yield), this method generates stoichiometric borate waste, complicating large-scale applications.
Hydrogenation of Geraniol
Catalytic Hydrogenation
Geraniol (C₁₀H₁₈O), an allylic alcohol, undergoes partial hydrogenation over palladium or nickel catalysts (1–5 bar H₂, 50–80°C) to yield (±)-β-citronellol. The reaction selectively saturates the C2–C3 double bond, preserving the hydroxyl group. However, natural geraniol’s E-configuration typically results in R-citronellol, necessitating racemic geraniol as the starting material for (±)-synthesis.
Hydrogenation of Citral
Rhodium-Catalyzed Asymmetric Hydrogenation
Z-citral (3,7-dimethylocta-2,6-dienal) is hydrogenated using chiral rhodium complexes (e.g., [Rh(R-L3d)(COD)]BF₄) under 30 bar H₂ at 20°C, achieving 99% yield and 98% enantiomeric excess (ee) for R-citronellol. While stereoselective, this method highlights the role of catalyst design in controlling chirality (Table 2).
Table 2: Rhodium-Catalyzed Hydrogenation Conditions
| Parameter | Value |
|---|---|
| Catalyst | [Rh(R-L3d)(COD)]BF₄ |
| Pressure | 30 bar H₂ |
| Temperature | 20°C |
| ee (R) | 98% |
| Yield | 99% |
Non-Stereoselective Hydrogenation
Uncatalyzed or achiral hydrogenation of citral (geranial/neral mixture) in solvent-free media produces racemic citronellol. This route remains underexplored but offers potential for (±)-synthesis if stereochemical control is omitted.
Enzymatic Kinetic Resolution
Table 3: Enzymatic Resolution Performance
| Parameter | Value |
|---|---|
| Enzyme | Lipozyme® RM IM |
| Temperature | 40°C |
| Conversion | 45% |
| ee (R-acetate) | 90% |
| ee (S-citronellol) | 70% |
Comparative Analysis of Synthesis Methods
Efficiency and Scalability
-
PMHS Reduction : High yield, low waste, but requires racemic citronellal.
-
Rhodium Catalysis : Exceptional enantioselectivity but costly for racemic production.
-
Natural Distillation : Limited to enantiomerically enriched products.
-
Enzymatic Resolution : Complements synthetic routes by purifying racemic mixtures.
Industrial Feasibility
Large-scale production favors PMHS and NaBH₄ reductions due to operational simplicity. Asymmetric hydrogenation remains niche for chiral intermediates, while enzymatic methods are emerging for high-value applications.
Chemical Reactions Analysis
Esterification Reactions
β-Citronellol undergoes esterification to produce fragrance esters. Two catalytic methods are prominent:
Lipase-Catalyzed Transesterification
-
Reagents : Vinyl acetate, immobilized Rhizomucor miehei lipase.
-
Conditions : Solvent-free, room temperature.
-
Application : Synthesis of enantiomerically pure esters for perfumery.
SnCl₂-Catalyzed Direct Esterification
-
Reagents : Acetic acid, SnCl₂·2H₂O.
-
Product : β-Citronellyl acetate.
-
Conditions : Solvent-free, room temperature.
-
Performance :
Oxidation Reactions
β-Citronellol is oxidized to citronellal and citronellic acid, pivotal intermediates in fragrance synthesis.
-
Oxidizing Agents : O₂, enzymatic systems, or chemical oxidants.
-
Products :
-
Mechanism : Selective oxidation of the primary alcohol group.
Aziridination and Ring-Opening Reactions
-
Reagents : 2,2,2-Trichloroethoxysulfonamide.
-
Product : Citronellol aziridine.
-
Application : Aziridine intermediates are used in ring-opening reactions to synthesize bioactive molecules (e.g., α₂δ-ligands for anxiety treatment) .
Hydrogenation to Tetrahydrogeraniol
-
Catalyst : Nickel or copper chromite.
-
Product : Tetrahydrogeraniol.
-
Application : Commercial fragrance ingredient.
Reaction Comparison Table
| Reaction Type | Reagents/Catalysts | Key Product | Yield/Selectivity | Industrial Relevance |
|---|---|---|---|---|
| Esterification | SnCl₂·2H₂O | β-Citronellyl acetate | 88%, 99% sel. | High (green chemistry) |
| Singlet Oxygenation | H₂O₂, catalyst | Rose oxide | Not reported | Major (perfumery) |
| Hydrogenation | Ni, H₂ | Tetrahydrogeraniol | High | Commercial |
| Aziridination | Trichloroethoxysulfonamide | Citronellol aziridine | Moderate | Pharmaceutical |
Key Research Findings
-
Enantioselectivity : (R)-(+)-β-Citronellol shows higher antifungal synergy with amphotericin B than the (S)-(−) isomer .
-
Industrial Scalability : SnCl₂-catalyzed esterification avoids corrosive acids, enabling eco-friendly production .
-
Therapeutic Potential : Aziridine derivatives exhibit activity in neurological disorder treatments .
Scientific Research Applications
Beta-Citronellol has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor for the synthesis of various fragrances and flavor compounds .
- Employed in the study of reaction mechanisms and catalysis.
Biology:
- Investigated for its antifungal and antibacterial properties .
- Studied for its potential as an insect repellent .
Medicine:
- Explored for its therapeutic properties, including anti-inflammatory and anticancer effects .
- Used in the development of new antifungal drugs .
Industry:
Mechanism of Action
Beta-Citronellol exerts its effects through various mechanisms:
Molecular Targets and Pathways:
Antifungal Activity: Beta-Citronellol affects the fungal membrane, disrupting its integrity and leading to cell death.
Anti-inflammatory Activity: It activates peroxisome proliferator-activated receptors (PPARs) and suppresses cyclooxygenase-2 (COX-2) expression, reducing inflammation.
Anticancer Activity: Beta-Citronellol induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Beta-Citronellol shares structural and functional similarities with other terpene alcohols and aldehydes, such as geraniol , citronellal , and linalool . Below is a detailed comparison:
Geraniol
- Structural Relationship: Geraniol is an acyclic monoterpene alcohol, an isomer of beta-citronellol, differing in the position of the double bond (geraniol: C2–C3; beta-citronellol: C6–C7) .
- Occurrence : Both compounds are abundant in Rosa damascena and geranium essential oils. For example, Rosa damascena oil contains 31.91% beta-citronellol and 9.86% geraniol .
- Bioactivity: Antimicrobial: Geraniol shows stronger antibiofilm activity against Candida species compared to beta-citronellol . Anticancer: Geraniol demonstrates in vitro and in vivo antitumor activity against leukemia and melanoma, whereas beta-citronellol is less studied in this context . Synergy: Both compounds exhibit synergistic antifungal effects when combined with synthetic drugs like amphotericin B .
Citronellal
- Structural Relationship : Citronellal is the aldehyde derivative of beta-citronellol. Beta-citronellol can be synthesized via the reduction of citronellal .
- Occurrence : In Citrus hystrix essential oil, citronellal is the dominant compound (66.85%), while beta-citronellol constitutes 6.59% .
- Bioactivity :
- Insecticidal : Citronellal is more effective as a natural insect repellent, with Citrus hystrix oil showing LD₅₀ values of 26.748 µL/g against Spodoptera litura larvae .
- Volatility : Citronellal’s aldehyde group increases its volatility compared to beta-citronellol, making it less persistent in topical applications .
Linalool
- Structural Relationship: Linalool is a monoterpene alcohol with a tertiary alcohol group, unlike beta-citronellol’s primary alcohol group.
- Occurrence : Both compounds co-occur in Rosa damascena and Citrus hystrix oils, though linalool is present in lower concentrations (e.g., 0.83% in Rosa damascena vs. 31.91% beta-citronellol) .
- Bioactivity :
Data Table: Comparative Analysis of Beta-Citronellol and Analogues
Key Research Findings
Antifungal Synergy : Beta-Citronellol and geraniol in Pelargonium graveolens oil show synergistic effects against Candida species, enhancing the efficacy of conventional antifungals .
Insecticidal Activity : Beta-Citronellol in Citrus hystrix oil inhibits Spodoptera litura larval growth by 50% at 26.748 µL/g, outperforming citronellal in antifeedant properties .
Fragrance Stability : Beta-Citronellol’s oxidation products (e.g., citronellal) can cause skin irritation, necessitating stabilization in cosmetic formulations .
Agricultural Applications : Co-application of beta-citronellol with laser light treatment enhances essential oil production in plants, increasing yields by up to 90.4% .
Biological Activity
β-Citronellol, a monoterpenoid alcohol, is widely recognized for its diverse biological activities. This compound, found in various essential oils, exhibits a range of pharmacological effects including antioxidant, anti-inflammatory, antimicrobial, and muscle relaxant properties. This article aims to synthesize recent findings on the biological activities of β-citronellol, focusing on its mechanisms of action and potential therapeutic applications.
Antioxidant and Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of β-citronellol, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD). In a study involving rotenone-induced oxidative stress in dopaminergic neurons, β-citronellol demonstrated significant protective effects by:
- Reducing Reactive Oxygen Species (ROS) : Oral administration of β-citronellol decreased ROS production and lipid peroxidation.
- Enhancing Antioxidant Enzyme Levels : The compound increased levels of key antioxidant enzymes including catalase and superoxide dismutase.
- Modulating Inflammatory Responses : It significantly lowered the secretion of pro-inflammatory cytokines such as TNF-α and IL-6, while inhibiting microglial activation .
Table 1: Effects of β-Citronellol on Oxidative Stress Markers
| Parameter | Control Group | β-Citronellol Group |
|---|---|---|
| ROS Production | High | Low |
| Lipid Peroxidation | High | Reduced |
| Catalase Activity | Baseline | Increased |
| Superoxide Dismutase Level | Baseline | Increased |
Anti-inflammatory Properties
β-Citronellol has been investigated for its anti-inflammatory effects through various pathways. A study indicated that it modulates COX-2 and iNOS expression levels, which are critical in inflammatory responses. The compound's ability to inhibit these markers suggests its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial efficacy of β-citronellol has been documented against various pathogens. For example:
- Against Listeria monocytogenes : A combination of ultrasound treatment with β-citronellol showed a synergistic effect in inactivating this pathogen, indicating its potential use in food preservation .
- Inhibition of Yeast Biofilm Formation : At concentrations as low as 32 μg/ml, β-citronellol significantly suppressed biofilm formation in yeast, suggesting its utility in managing biofilm-related infections .
Table 2: Antimicrobial Efficacy of β-Citronellol
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Listeria monocytogenes | Synergistic with ultrasound |
| Candida spp. | Effective in combination with Amphotericin B |
Muscle Relaxant Properties
In pharmacological studies involving rat tracheal rings, β-citronellol exhibited muscle relaxant effects by inhibiting contractions induced by potassium ions and acetylcholine. The compound's IC50 values were notably lower for K+-induced contractions compared to those induced by acetylcholine, highlighting its selectivity towards voltage-operated calcium channels .
Table 3: Concentration-Response Effects of β-Citronellol on Tracheal Rings
| Stimulus Type | IC50 (µM) |
|---|---|
| Potassium Chloride | 120.8 |
| Acetylcholine | 210.7 |
Case Studies and Research Findings
- Neuroprotection in Parkinson’s Disease : A study demonstrated that β-citronellol administration preserved dopaminergic neurons by enhancing neuroprotective pathways and reducing apoptosis markers such as Bax and α-synuclein .
- Antifungal Activity : The use of β-citronellol against Candida species showed promising results when combined with conventional antifungals like Amphotericin B, indicating its potential role in treating resistant fungal infections .
- Gastroprotective Effects : Preliminary research suggested that β-citronellol may offer gastroprotective benefits by modulating inflammatory pathways associated with gastric mucosal injury .
Q & A
Basic: What experimental methodologies are recommended for determining the enantiomeric purity of (±)-β-citronellol?
Answer:
To determine enantiomeric purity, use chiral chromatography (e.g., chiral GC or HPLC) with a polysaccharide-based column (e.g., Chiralcel OD-H) and a mobile phase optimized for separation (e.g., hexane/isopropanol). Validate the method using racemic and enantiopure standards. Quantitative analysis can be performed via UV detection or mass spectrometry. For reproducibility, document column temperature, flow rate, and injection volume, and ensure calibration curves cover the expected concentration range .
Basic: Which spectroscopic techniques are most effective for structural elucidation and purity assessment of β-citronellol?
Answer:
Combine NMR (¹H, ¹³C, DEPT, and HSQC for structural confirmation), IR spectroscopy (to identify hydroxyl and alkene groups), and GC-MS (for purity and identification of volatile impurities). For quantitative purity, use GC-FID with internal standards. Cross-reference spectral data with published databases (e.g., NIST Chemistry WebBook) and report deviations >2% as potential impurities .
Advanced: How can contradictory data on β-citronellol’s antimicrobial efficacy across studies be systematically resolved?
Answer:
Conduct a systematic review with the following steps:
Define inclusion criteria (e.g., microbial strains, minimum inhibitory concentration (MIC) ranges).
Use Boolean search strings in PubMed/Scopus (e.g., "(β-citronellol) AND (antimicrobial OR antibacterial)") .
Apply the P-E/I-C-O framework :
- Population : Microbial strains (e.g., E. coli, S. aureus).
- Exposure : β-citronellol concentrations and solvent systems (e.g., DMSO vs. ethanol).
- Comparison : Positive controls (e.g., ampicillin).
- Outcome : MIC values.
Perform meta-analysis to identify heterogeneity sources (e.g., assay conditions, solvent effects) using tools like RevMan .
Advanced: What computational strategies are suitable for modeling β-citronellol’s interactions with biological targets?
Answer:
Use molecular docking (AutoDock Vina, GOLD) to predict binding affinities with targets (e.g., bacterial enzymes). Validate with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability over 100+ ns. Apply QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Cross-validate predictions using experimental IC₅₀/MIC data from literature .
Basic: How should kinetic studies be designed to evaluate β-citronellol’s stability under varying pH and temperature conditions?
Answer:
Design a controlled degradation study :
Prepare solutions at pH 2–12 (using HCl/NaOH buffers) and temperatures (25°C–60°C).
Sample at intervals (0, 24, 48, 72 hrs) and analyze via HPLC/GC.
Calculate degradation rate constants (k) using first-order kinetics.
Identify degradation products via LC-MS/MS. Include controls (e.g., inert atmosphere) to isolate oxidation/hydrolysis pathways .
Advanced: What statistical methods are appropriate for analyzing dose-response relationships in β-citronellol’s cytotoxicity assays?
Answer:
Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare cytotoxicity across cell lines. For high-throughput data, employ principal component analysis (PCA) to cluster response patterns. Report 95% confidence intervals and adjust for multiple comparisons (Bonferroni correction) .
Basic: How can researchers optimize the synthesis of β-citronellol derivatives for structure-activity relationship (SAR) studies?
Answer:
Use Steglich esterification or Grignard reactions to functionalize the hydroxyl group. Monitor reaction progress via TLC/GC. Purify derivatives using flash chromatography (silica gel, hexane/ethyl acetate gradient). Characterize products via NMR and HRMS. For SAR, test derivatives in bioassays (e.g., antifungal, antioxidant) and correlate substituent effects with activity .
Advanced: What strategies mitigate batch-to-batch variability in β-citronellol’s bioactivity data?
Answer:
Standardize sourcing : Use certified reference materials (CRMs) from suppliers with ISO 17025 accreditation.
Control experimental variables : Document solvent purity, cell passage number, and incubation conditions.
Implement blinding : Assign batch IDs to avoid observer bias.
Use statistical process control (SPC) : Track bioactivity data with control charts to detect outliers .
Basic: What protocols ensure reproducible extraction of β-citronellol from natural sources (e.g., Pelargonium graveolens)?
Answer:
Optimize steam distillation parameters:
- Plant material: Fresh/dried leaves (particle size <2 mm).
- Distillation time: 2–4 hrs.
- Collect essential oil in dichloromethane, dry over Na₂SO₄, and quantify via GC-FID.
Validate with triplicate extractions and report yield (% w/w) ± standard deviation .
Advanced: How can metabolomic approaches elucidate β-citronellol’s metabolic fate in vivo?
Answer:
Administer β-citronellol to model organisms (e.g., rats) and collect plasma/urine at timed intervals.
Perform untargeted metabolomics via LC-QTOF-MS.
Annotate metabolites using databases (e.g., HMDB, METLIN).
Apply pathway analysis (KEGG, MetaCyc) to identify affected pathways (e.g., terpenoid biosynthesis). Confirm findings with stable isotope tracing (¹³C-labeled β-citronellol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
